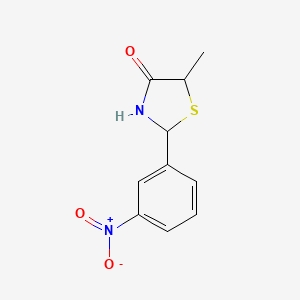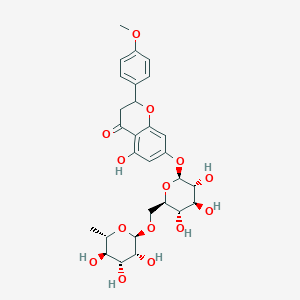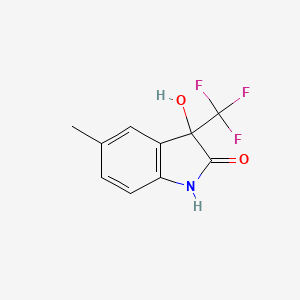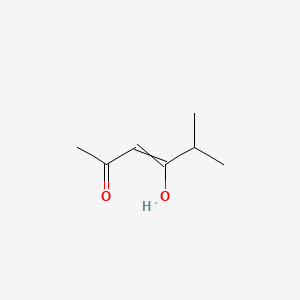
5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a nitrophenyl group and a methyl group, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiourea and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Synthetic Route:
Step 1: Condensation of 3-nitrobenzaldehyde with thiourea in the presence of a base to form a Schiff base.
Step 2: Cyclization of the Schiff base with methyl iodide to form this compound.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions
- Reaction Time: Several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction:
- Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions. This results in the formation of the corresponding amine derivative.
Substitution:
- The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products:
- Oxidation: Sulfoxides, sulfones
- Reduction: Amine derivatives
- Substitution: Alkylated or acylated thiazolidinones
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor.
Medicine:
- Explored for its anti-inflammatory and anticancer activities.
- Potential use in the development of new therapeutic agents.
Industry:
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in biological systems. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer activity may be due to the inhibition of specific signaling pathways that regulate cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
- 2-(3-Nitrophenyl)-1,3-thiazolidin-4-one
- 5-Methyl-2-phenyl-1,3-thiazolidin-4-one
- 5-Methyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
Comparison:
- The presence of the methyl group at the 5-position and the nitrophenyl group at the 2-position in 5-Methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one imparts unique chemical and biological properties compared to other thiazolidinone derivatives.
- The specific substitution pattern influences the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10N2O3S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
5-methyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10N2O3S/c1-6-9(13)11-10(16-6)7-3-2-4-8(5-7)12(14)15/h2-6,10H,1H3,(H,11,13) |
Clé InChI |
ZRBDZCSETAATRB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide](/img/structure/B12445586.png)
![3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B12445597.png)

![Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12445608.png)
![2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445617.png)
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)
![2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12445621.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
![6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B12445637.png)




